[2-(Methoxymethyl)cyclobutyl]methanamine is a cyclic amine characterized by the molecular formula and a molecular weight of 129.20 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is classified under the category of amines, specifically as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of [2-(Methoxymethyl)cyclobutyl]methanamine typically involves a nucleophilic substitution reaction. A common method includes the reaction of cyclobutylmethanamine with methoxymethyl chloride. This reaction is facilitated by a base, such as sodium hydroxide, which helps to deprotonate the amine and promote the nucleophilic attack on the alkyl halide.
The molecular structure of [2-(Methoxymethyl)cyclobutyl]methanamine can be represented by its canonical SMILES notation: COCC1(CCC1)CN
. The InChI key for this compound is XVJNIDSLCWMUBC-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.
InChI=1S/C7H15NO/c1-9-6-7(5-8)3-2-4-7/h2-6,8H2,1H3
[2-(Methoxymethyl)cyclobutyl]methanamine can participate in various chemical reactions typical of amines, including:
The reactivity of this compound is influenced by the electron-donating nature of the methoxymethyl group, which can enhance nucleophilicity.
The mechanism of action for [2-(Methoxymethyl)cyclobutyl]methanamine primarily involves its role as a nucleophile in organic reactions. When reacting with electrophiles, the nitrogen atom donates its lone pair of electrons to form new bonds, facilitating various synthetic pathways.
[2-(Methoxymethyl)cyclobutyl]methanamine has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: